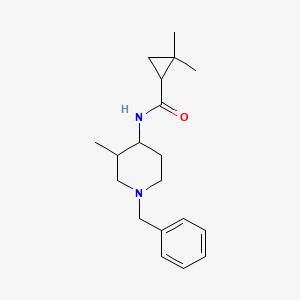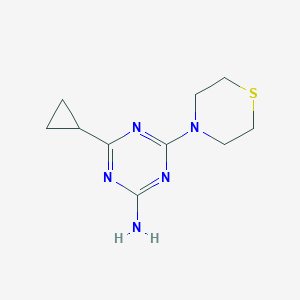
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine, also known as CCT137690, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of triazine-based inhibitors that target the cell cycle checkpoint kinase 2 (CHK2), a key regulator of the DNA damage response pathway.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves the inhibition of CHK2, a protein kinase that plays a critical role in the DNA damage response pathway. CHK2 is activated in response to DNA damage and phosphorylates several downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting CHK2, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine disrupts the DNA damage response pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to induce apoptosis in cancer cells by activating several apoptotic pathways, including the intrinsic and extrinsic pathways. Moreover, this compound has been shown to inhibit cell cycle progression and induce cell cycle arrest in the G2/M phase. Additionally, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is its high selectivity for CHK2, which reduces the risk of off-target effects. Moreover, this compound has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the main limitations of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
Several future directions for research on 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine include:
1. Studying the efficacy of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine in combination with other cancer therapies, such as radiation therapy and chemotherapy.
2. Investigating the potential of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Developing new analogs of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine with improved pharmacokinetic properties and potency.
4. Investigating the mechanisms of resistance to 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine in cancer cells and developing strategies to overcome resistance.
5. Studying the effects of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine on the tumor microenvironment and immune system.
Conclusion
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. This compound inhibits CHK2, a key regulator of the DNA damage response pathway, and induces apoptosis in cancer cells. Moreover, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Further research is needed to fully understand the potential of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves a series of chemical reactions, starting with the reaction of 2-chloro-4,6-dimethylpyrimidine with morpholine to form 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with cyclopropylamine and sulfur to yield 4-cyclopropyl-6-thiomorpholin-4-ylpyrimidine. Finally, the triazine ring is formed by reacting the pyrimidine intermediate with cyanogen bromide and ammonium carbonate.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. Moreover, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
4-cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c11-9-12-8(7-1-2-7)13-10(14-9)15-3-5-16-6-4-15/h7H,1-6H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVGTGLHLZPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N3CCSCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

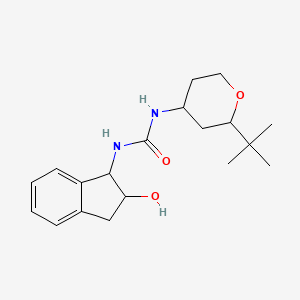
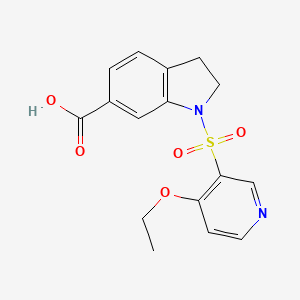
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
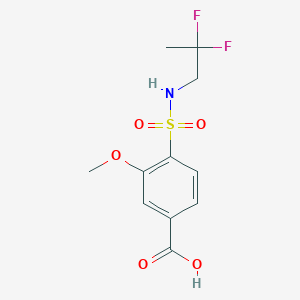
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
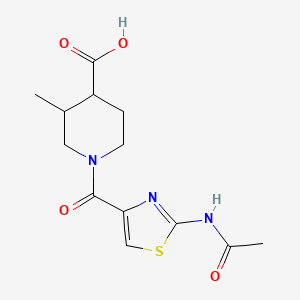
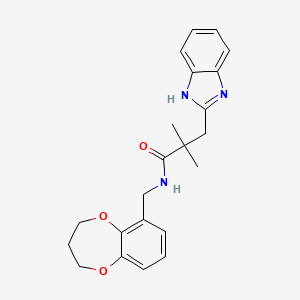
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
